molecular formula C19H13ClF2N2O3 B2986534 1-((3-chlorobenzyl)oxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-80-1

1-((3-chlorobenzyl)oxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2986534
CAS No.: 852365-80-1
M. Wt: 390.77
InChI Key: RVJFYTPQICLVRP-UHFFFAOYSA-N
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Description

1-((3-chlorobenzyl)oxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClF2N2O3 and its molecular weight is 390.77. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigation of Dihydronicotinamides

Dihydronicotinamides have been studied for their conformation, absorption, and fluorescence, providing a basis for understanding the electronic properties of compounds like 1-((3-chlorobenzyl)oxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Such investigations help in elucidating the effective conjugation between dihydropyridine and carboxamide π-systems, which is crucial for the compound's reactivity and interaction with biological targets (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Biological Evaluation of 1,4-Dihydropyridines

The synthesis of new 1,4-dihydropyridine derivatives, involving compounds structurally related to this compound, has been explored for their potential antibacterial and antioxidant functions. This research underscores the importance of such compounds in developing new therapeutic agents with significant biological activities (Ghorbani‐Vaghei et al., 2016).

Probing Electronic Properties and Interaction Landscapes

The study of N-(chlorophenyl)pyridinecarboxamides, which share a similar structural motif with this compound, provides insights into the electronic properties and interaction landscapes of such compounds. Understanding these aspects is crucial for predicting the behavior of these compounds in various environments and their potential applications in medicinal chemistry (Gallagher et al., 2022).

Synthesis and Characterization of Aromatic Polyamides

The synthesis and characterization of aromatic polyamides based on dietheramine and bis(ether-carboxylic acid) derivatives, related to the chemical structure of this compound, highlight the material science applications of such compounds. These studies contribute to the development of new materials with enhanced thermal stability and solubility, which are important for various industrial applications (Choi & Jung, 2004).

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O3/c20-13-4-1-3-12(9-13)11-27-24-8-2-5-15(19(24)26)18(25)23-14-6-7-16(21)17(22)10-14/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJFYTPQICLVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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